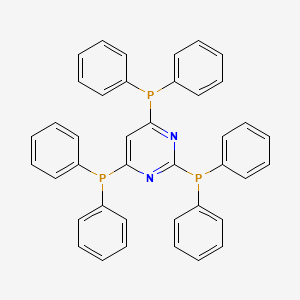
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine is an organophosphorus compound with a pyrimidine core. This compound is known for its unique structure, which includes three diphenylphosphanyl groups attached to a pyrimidine ring. It is widely used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, industrial methods may involve the use of more robust purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are used in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules. Its derivatives have shown potential as inhibitors of enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their anticancer, antiviral, and antibacterial properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in industrial processes helps in the efficient synthesis of various compounds.
作用机制
The mechanism of action of 2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The pyrimidine ring provides additional stability to the complex, enhancing its catalytic activity.
相似化合物的比较
Similar Compounds
2-(Diphenylphosphanyl)pyridine: Another organophosphorus compound with a pyridine core. It is also used as a ligand in coordination chemistry.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to a phosphorus atom.
2,4,6-Tris(diphenylphosphanyl)pyridine: A compound with a similar structure but with a pyridine core instead of a pyrimidine core.
Uniqueness
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine is unique due to its pyrimidine core, which provides additional stability and electronic properties compared to pyridine-based ligands. The presence of three diphenylphosphanyl groups enhances its ability to form stable complexes with transition metals, making it a valuable ligand in various catalytic processes.
属性
CAS 编号 |
824939-18-6 |
|---|---|
分子式 |
C40H31N2P3 |
分子量 |
632.6 g/mol |
IUPAC 名称 |
[2,6-bis(diphenylphosphanyl)pyrimidin-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C40H31N2P3/c1-7-19-32(20-8-1)43(33-21-9-2-10-22-33)38-31-39(44(34-23-11-3-12-24-34)35-25-13-4-14-26-35)42-40(41-38)45(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-31H |
InChI 键 |
SQHVACIPTRFWBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=NC(=N3)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


boranyl](/img/structure/B14226482.png)
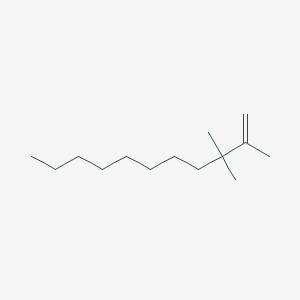
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)
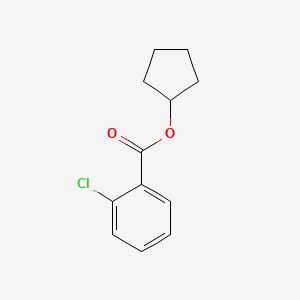
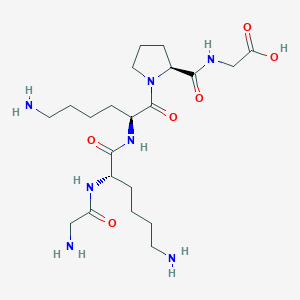
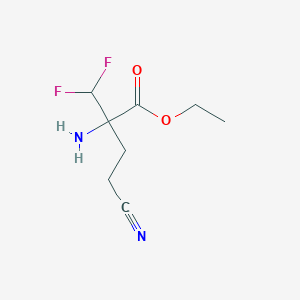


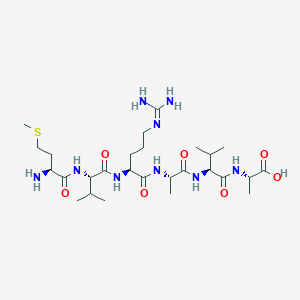
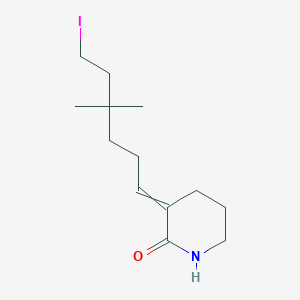
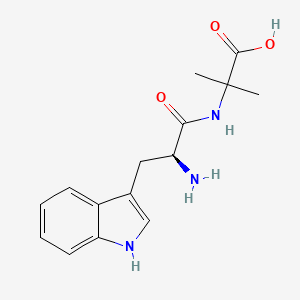
![3,5,5-Trimethyl-2-oxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B14226526.png)
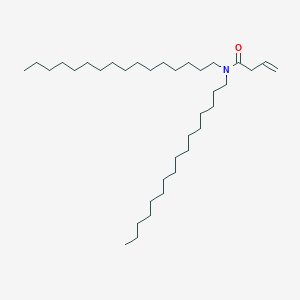
![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)
